
(6-Methyl-1H-indol-3-yl)methanol
Overview
Description
“(6-Methyl-1H-indol-3-yl)methanol” is a compound that belongs to the class of indole derivatives . Indole derivatives are aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO . The molecular weight is 161.2 g/mol . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
Indole derivatives, such as “this compound”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Scientific Research Applications
Ring-Methylation of Indole
Kishida et al. (2010) explored the ring-methylation of indole using supercritical methanol, which selectively methylated at the C3 position to afford 3-methylindole. This process was claimed to proceed via (1H-indol-3-yl)methanol, showcasing its potential as an intermediate in synthesizing 3-methylindole (Kishida et al., 2010).
Iridium-Catalyzed Methylation
Chen, Lu, and Cai (2015) demonstrated iridium-catalyzed methylation of indoles using methanol as the methylating agent. This method provides a direct route to 3-methyl-indoles, highlighting the role of methanol in facilitating methylation reactions (Chen, Lu, & Cai, 2015).
Methylation with Tetramethyl Orthosilicate
Kozhevnikov et al. (2012) studied methylation of indole in supercritical methanol catalyzed by TMOS and TEOS. The process showed high selectivity for 3-methyl-1H-indole formation, revealing a potential application in precise methylation of indole derivatives (Kozhevnikov et al., 2012).
Synthesis of Imidazole Derivatives
Ohta et al. (1987) explored the synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives, showing their convertibility into carbonyl compounds. This suggests the potential of (6-Methyl-1H-indol-3-yl)methanol in synthesizing imidazole derivatives (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Methanol in Organic Synthesis
Natte et al. (2017) discussed the utilization of methanol as a C1 source in organic synthesis, including methylation reactions. The research highlights methanol's role in creating various chemical structures, suggesting the importance of methanol-based compounds like this compound in organic chemistry (Natte, Neumann, Beller, & Jagadeesh, 2017).
Methanol as a Clean-Burning Fuel
Dalena et al. (2018) provided an overview of methanol's applications, including its use as a building block for complex chemicals. This research implies the potential of methanol and its derivatives in various industrial and energy sectors (Dalena et al., 2018).
Mechanism of Action
Target of Action
(6-Methyl-1H-indol-3-yl)methanol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . For instance, some indole derivatives have been found to impede DNA synthesis, influencing target cells’ activation, proliferation, and apoptosis .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence several biochemical pathways, although specific pathways affected by this compound are yet to be identified.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For example, they can reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These actions suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(6-Methyl-1H-indol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to significant biochemical changes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the regulation of apoptosis, cell cycle progression, and cell proliferation . These effects are mediated through interactions with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The molecular diversity of indole derivatives allows them to target multiple pathways, making them versatile agents in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, indole derivatives may undergo metabolic transformations that alter their activity and efficacy . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing harm . These findings highlight the importance of dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, the shikimate pathway, which leads to the synthesis of tryptophan, is one of the key metabolic routes for indole derivatives . These metabolic processes can influence the overall bioavailability and efficacy of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence the interactions with other biomolecules and the overall biological outcome.
Properties
IUPAC Name |
(6-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRGUFIWRNCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622175 | |
| Record name | (6-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437988-53-9 | |
| Record name | (6-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


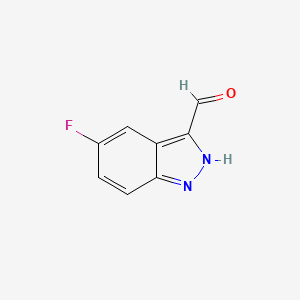
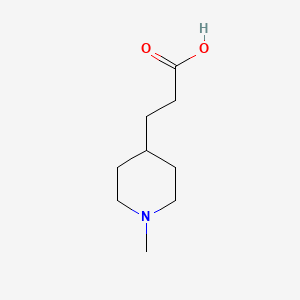
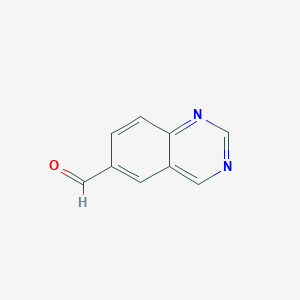



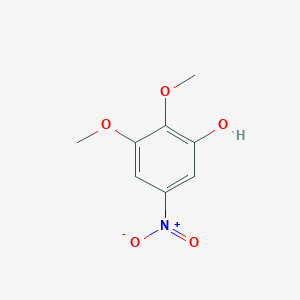
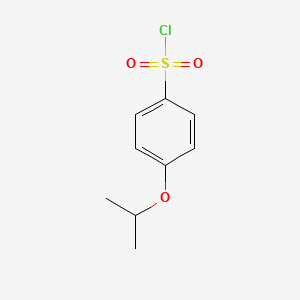

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)
